4,5-Dichloro-2-nitrobenzotrifluoride

Overview

Description

4,5-Dichloro-2-nitrobenzotrifluoride (DCNBTF) is a chemical compound with a wide range of applications in scientific research. It is a fluorinated nitrobenzene that is colorless and has a melting point of -47°C. DCNBTF is a useful reagent in a variety of synthetic processes and is used in a number of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Reactivity and Polymorphism

Research on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their structural polymorphism and reactivity. Changing the solvent for crystallization can lead to different polymorphic structures, and the presence of chlorine atoms significantly influences the rotational barrier and dihedral angle of the nitro group. These findings, derived from X-ray structure analysis and DFT calculations, underscore the nuanced reactivity and structural versatility of these compounds, which could extend to 4,5-dichloro-2-nitrobenzotrifluoride (E. Chugunova et al., 2021).

Crystal Structure and Interactions

Studies on chemical isomers of related nitrobenzotrifluoride compounds have highlighted their potential for forming cocrystals, albeit with challenges due to specific intermolecular interactions that promote phase separation. This suggests that this compound could also exhibit unique crystal packing and intermolecular interactions, offering potential applications in materials science and crystal engineering (D. Lynch & I. Mcclenaghan, 2003).

Analytical and Environmental Applications

The development of sensitive analytical methods for the detection of genotoxic impurities, including nitrobenzotrifluoride derivatives, highlights the relevance of these compounds in environmental monitoring and pharmaceutical quality control. Such methods can facilitate the detection of trace levels of contaminants, ensuring environmental safety and compliance with pharmaceutical standards (R. Rupakula & Suman Gundlapalli, 2021).

Heterocyclic Synthesis

The utility of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar functional groups, as a building block in solid-phase synthesis demonstrates the potential of this compound in the synthesis of diverse heterocyclic scaffolds. Such applications are crucial in medicinal chemistry for the development of novel therapeutic agents (Soňa Křupková et al., 2013).

Continuous-Flow Synthesis

The successful implementation of continuous-flow synthesis for the production of nitrobenzotrifluoride derivatives, such as 5-fluoro-2-nitrobenzotrifluoride, underscores the potential for efficient and scalable synthesis of this compound. This approach offers improved process safety, efficiency, and environmental sustainability, making it highly relevant for industrial applications (Peng Chen et al., 2020).

Materials Science

The synthesis and characterization of fluorinated polyimides derived from compounds structurally related to this compound reveal the potential of such materials in the development of high-performance polymers. These polymers exhibit desirable properties such as solubility, thermal stability, and low dielectric constants, making them suitable for advanced materials applications (Chenyi Wang et al., 2012).

Safety and Hazards

This compound has certain toxicity and may cause irritation and damage to the human body. It’s recommended to use protective gloves and goggles to avoid contact with skin and eyes. Operations should be conducted under airtight ventilation conditions to avoid inhalation of vapors . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Mechanism of Action

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is known to be used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines . This suggests that it may interact with its targets through a chemical reaction, leading to the formation of these compounds.

Biochemical Pathways

Its role in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10h-phenothiazines suggests that it may be involved in the biochemical pathways leading to the formation of these compounds.

Pharmacokinetics

It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its role in the synthesis of certain compounds suggests that it may contribute to the formation of these molecules in the cells where it is active .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrobenzotrifluoride. For instance, its insolubility in water suggests that its activity may be influenced by the hydration levels in its environment. Additionally, it is recommended to be stored at room temperature in a cool and dark place , indicating that light and temperature may affect its stability.

properties

IUPAC Name |

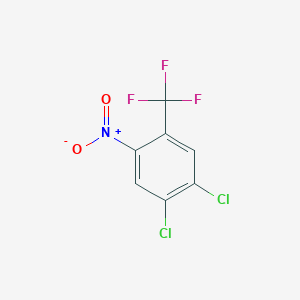

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUARSWOJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371646 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50594-31-5 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)